Razel-F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1361049-18-4 |

|---|---|

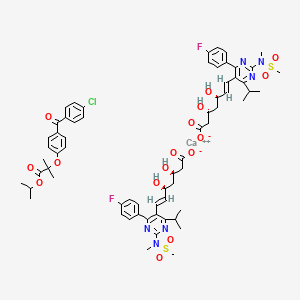

Molecular Formula |

C64H75CaClF2N6O16S2 |

Molecular Weight |

1362.0 g/mol |

IUPAC Name |

calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate |

InChI |

InChI=1S/2C22H28FN3O6S.C20H21ClO4.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);5-13H,1-4H3;/q;;;+2/p-2/b2*10-9+;;/t2*16-,17-;;/m11../s1 |

InChI Key |

ZOUNWVHZBXEZHN-SXSUPWAPSA-L |

Isomeric SMILES |

CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(OC(=O)C(OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)(C)C)C.[Ca+2] |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Interplay of Rosuvastatin and Fenofibrate in the Management of Mixed Dyslipidemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the combined mechanism of action of rosuvastatin and fenofibrate, a therapeutic strategy increasingly employed for the management of mixed dyslipidemia. This condition is characterized by elevated low-density lipoprotein cholesterol (LDL-C), high triglycerides (TG), and low high-density lipoprotein cholesterol (HDL-C). The co-administration of rosuvastatin and fenofibrate targets multiple aspects of lipid metabolism, offering a comprehensive approach to mitigating cardiovascular risk. This document details the individual and combined molecular mechanisms, presents quantitative data from clinical studies, outlines key experimental protocols for mechanism-of-action studies, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanisms of Action

Rosuvastatin: Inhibition of Cholesterol Synthesis

Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By competitively blocking this enzyme in the liver, rosuvastatin reduces the intracellular pool of cholesterol. This reduction triggers a compensatory upregulation of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL-C from the circulation.[1]

The primary effects of rosuvastatin on lipid profiles include a significant reduction in LDL-C, with more modest decreases in triglycerides and increases in HDL-C.[2] Beyond its lipid-lowering effects, rosuvastatin exhibits pleiotropic effects, including anti-inflammatory and antioxidant properties, which may contribute to its overall cardiovascular benefits.[3]

Fenofibrate: Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism

Fenofibrate is a fibric acid derivative that functions as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.[1][4] Activation of PPARα by fenofibrate leads to several key downstream effects:

-

Increased Lipoprotein Lipase (LPL) Expression: PPARα activation enhances the transcription of the LPL gene, leading to increased synthesis and activity of LPL.[4] LPL is the primary enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, thereby facilitating their clearance from the plasma.

-

Reduced Apolipoprotein C-III (Apo C-III) Expression: Fenofibrate suppresses the expression of Apo C-III, an inhibitor of LPL activity.[4] This disinhibition of LPL further enhances triglyceride catabolism.

-

Increased Apolipoprotein A-I and A-II Expression: PPARα activation stimulates the production of Apolipoprotein A-I (Apo A-I) and Apolipoprotein A-II (Apo A-II), the major protein components of HDL. This leads to increased HDL synthesis and may enhance reverse cholesterol transport.

The net effect of fenofibrate is a substantial reduction in plasma triglycerides, a significant increase in HDL-C, and a modest reduction in LDL-C.[4]

Combined Rosuvastatin and Fenofibrate Therapy: A Synergistic Approach

The combination of rosuvastatin and fenofibrate provides a complementary and potentially synergistic approach to managing mixed dyslipidemia.[1] While rosuvastatin primarily targets elevated LDL-C, fenofibrate addresses high triglycerides and low HDL-C.[1] This dual mechanism allows for a more comprehensive correction of the atherogenic lipid profile characteristic of mixed dyslipidemia.[1]

Recent research suggests a potential for synergistic interaction at the molecular level. Some studies have indicated that statins, including rosuvastatin, may activate PPARα and PPARγ.[3][5] This statin-mediated activation of PPARs could enhance the effects of fenofibrate, leading to a more pronounced improvement in lipid parameters than would be expected from the additive effects of the two drugs alone.

Data Presentation: Efficacy and Safety from Clinical Studies

The following tables summarize quantitative data from clinical trials investigating the efficacy and safety of rosuvastatin and fenofibrate combination therapy.

Table 1: Efficacy of Rosuvastatin and Fenofibrate Combination Therapy on Lipid Profiles

| Study/Treatment Group | LDL-C Change (%) | Triglyceride Change (%) | HDL-C Change (%) | Total Cholesterol Change (%) |

| Rosuvastatin 10 mg + Fenofibrate 145 mg[6] | - | ↓ (predominantly) | - | - |

| Rosuvastatin 10 mg + Choline Fenofibrate 135 mg[7] | -46.0 | -44.6 | +14.0 | - |

| Rosuvastatin 10 mg + Choline Fenofibrate 135 mg (Phase III)[7] | -37.2 | -47.1 | +20.3 | - |

| Rosuvastatin 20 mg + Fenofibrate 145 mg[8] | Greater reduction than HDR | Greater reduction than HDR | Greater increase than HDR | Greater reduction than HDR |

| Atorvastatin 20 mg + Fenofibrate 200 mg[4] | -46 | -50 | +22 | -37 |

HDR: High-Dose Rosuvastatin

Table 2: Safety Profile of Rosuvastatin and Fenofibrate Combination Therapy

| Adverse Event | Rosuvastatin + Fenofibric Acid (%)[2] | Rosuvastatin Monotherapy (%)[2] | Notes |

| Myalgia | Slightly lower | - | The most common adverse event. |

| Creatine Kinase > 5x ULN | 4.0 (7/174) | 2.9 (5/174) | No cases of rhabdomyolysis were reported. |

| ALT > 3x ULN | 1.1 (2/174) | - | Rare in occurrence. |

| AST > 3x ULN | 0.6 (1/174) | - | Rare in occurrence. |

| Serum Creatinine ≥ 2x Baseline | 1.7 (3/174) | - | - |

ULN: Upper Limit of Normal; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase

A review of the FDA's Adverse Event Reporting System (FAERS) from 2004 to 2020 identified 3,587 adverse events associated with the rosuvastatin-fenofibrate combination.[7][8][9] The most frequently reported events were related to gastrointestinal diseases, musculoskeletal and connective tissue diseases, and general disorders.[7][10][9]

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

This assay spectrophotometrically measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[11]

Materials:

-

HMG-CoA Reductase Assay Kit (e.g., from Millipore)

-

Recombinant HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Rosuvastatin (or other inhibitors)

-

UV-compatible 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA substrate.

-

Add rosuvastatin or the test inhibitor at various concentrations to the reaction mixture.

-

Initiate the reaction by adding HMG-CoA reductase enzyme.

-

Immediately measure the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADPH consumption to determine the enzyme activity.

-

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

PPARα Reporter Gene Assay

This cell-based assay quantifies the activation of PPARα by measuring the expression of a reporter gene (e.g., luciferase) under the control of a PPARα-responsive promoter.[12][13][14][15]

Materials:

-

Mammalian cell line (e.g., HEK293, COS-1)

-

Expression plasmid for human or rat PPARα

-

Reporter plasmid containing a PPARα-responsive element linked to a luciferase gene

-

Transfection reagent (e.g., FuGENE HD)

-

Cell culture medium and supplements

-

Fenofibrate (or other test compounds)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the PPARα expression plasmid and the reporter plasmid using a suitable transfection reagent.

-

After an incubation period (e.g., 24 hours), treat the cells with various concentrations of fenofibrate or the test compound.

-

Incubate for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Plot the relative luciferase activity against the compound concentration to determine the EC50 value.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This technique is used to measure the relative changes in the expression of target genes (e.g., LPL, Apo C-III) in response to treatment with fenofibrate.

Materials:

-

Cultured cells (e.g., hepatocytes) or tissue samples

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

qPCR instrument

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Gene-specific primers for LPL, Apo C-III, and a reference gene (e.g., GAPDH, β-actin)

Protocol:

-

Treat cells or animals with fenofibrate or a vehicle control.

-

Isolate total RNA from the cells or tissues.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using gene-specific primers for the target and reference genes.

-

Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression in the treated samples relative to the control samples.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Individual mechanisms of action of Rosuvastatin and Fenofibrate.

Caption: Combined and synergistic mechanisms of Rosuvastatin and Fenofibrate.

Caption: Generalized workflow for a clinical trial of combination therapy.

References

- 1. Combination therapy of statins and fibrates in the management of cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. hmg-coa-reductase-inhibitors-statins-activate-expression-of-ppar-ppar-and-abca1-in-cultured-gallbladder-epithelial-cells - Ask this paper | Bohrium [bohrium.com]

- 4. Statin-Fibrate Combination for the Treatment of Dyslipidaemia | ECR Journal [ecrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. ijbcp.com [ijbcp.com]

- 7. Frontiers | Safety assessment of rosuvastatin-fenofibrate combination in the treatment of hyperlipidemia based on FDA’s adverse event reporting system database [frontiersin.org]

- 8. Safety assessment of rosuvastatin-fenofibrate combination in the treatment of hyperlipidemia based on FDA’s adverse event reporting system database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety assessment of rosuvastatin-fenofibrate combination in the treatment of hyperlipidemia based on FDA's adverse event reporting system database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 15. caymanchem.com [caymanchem.com]

Cellular Pathways Affected by Co-administration of Rosuvastatin and Fenofibrate: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The co-administration of Rosuvastatin, a potent HMG-CoA reductase inhibitor, and Fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, is a common therapeutic strategy for managing mixed dyslipidemia. This condition is characterized by elevated low-density lipoprotein cholesterol (LDL-C), high triglycerides (TG), and low high-density lipoprotein cholesterol (HDL-C). Beyond their well-established lipid-lowering effects, the combination of these two agents modulates a complex network of cellular pathways that influence inflammation, apoptosis, and overall cardiovascular health. This technical guide provides a comprehensive overview of the core cellular pathways affected by this combination therapy, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades.

Core Mechanisms of Action

The synergistic lipid-lowering effect of Rosuvastatin and Fenofibrate stems from their distinct and complementary mechanisms of action.

1.1. Rosuvastatin and HMG-CoA Reductase Inhibition

Rosuvastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, Rosuvastatin reduces the intracellular synthesis of cholesterol in the liver. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL-C from the circulation.

1.2. Fenofibrate and PPARα Activation

Fenofibrate is a prodrug that is converted to its active metabolite, fenofibric acid. Fenofibric acid activates PPARα, a nuclear receptor that regulates the transcription of numerous genes involved in lipid metabolism. Activation of PPARα leads to:

-

Increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins.

-

Increased synthesis of apolipoproteins A-I and A-II, the major protein components of HDL, leading to increased HDL-C levels.

-

Increased hepatic uptake and β-oxidation of fatty acids, reducing the substrate available for triglyceride synthesis.

Quantitative Effects on Lipid and Inflammatory Markers

Clinical studies have consistently demonstrated the superior efficacy of Rosuvastatin and Fenofibrate combination therapy in improving the lipid profile and reducing inflammatory markers compared to monotherapy.

Table 1: Quantitative Effects of Rosuvastatin and Fenofibrate Co-administration on Lipid Profile

| Parameter | Rosuvastatin Monotherapy (representative dose) | Fenofibrate Monotherapy (representative dose) | Rosuvastatin + Fenofibrate Combination Therapy | Reference(s) |

| LDL-C | -45% to -63% | Up to -20% | Significant reduction, often greater than statin monotherapy | |

| Triglycerides | Modest reduction | -20% to -50% | -40.3% to -53.5% | |

| HDL-C | Modest increase | Increase | +21.9% to +27.0% | |

| Total Cholesterol | Significant reduction | Modest reduction | Significant reduction | |

| Non-HDL-C | Significant reduction | Modest reduction | Significant reduction | |

| Apolipoprotein B (ApoB) | -36.7% to -45.3% | Reduction | -30.9% |

Table 2: Effect of Rosuvastatin and Fenofibrate Co-administration on High-Sensitivity C-Reactive Protein (hsCRP)

| Patient Population | Baseline hsCRP (mg/L) | Treatment | % Reduction in hsCRP | Reference(s) |

| Mixed Dyslipidemia | ≥2 | Rosuvastatin + Fenofibric Acid | ~36% | |

| Mixed Dyslipidemia | ≥2 | Rosuvastatin Monotherapy | Variable | |

| Mixed Dyslipidemia | - | Rosuvastatin + Fenofibric Acid | -28% |

Key Cellular Pathways Modulated by Co-administration

The interaction of Rosuvastatin and Fenofibrate extends beyond lipid metabolism, influencing critical signaling pathways involved in inflammation and cellular survival.

3.1. Lipid Metabolism Pathways

The primary impact of the combination therapy is on the intricate pathways of lipid synthesis, transport, and catabolism.

Caption: Core mechanisms of Rosuvastatin and Fenofibrate on lipid metabolism.

3.2. Inflammatory Pathways

Chronic inflammation is a key driver of atherosclerosis. The combination therapy exhibits anti-inflammatory properties, primarily through the modulation of the NF-κB pathway.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: Fenofibrate, through PPARα activation, can inhibit the NF-κB signaling pathway. PPARα physically interacts with the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines such as TNF-α and IL-6. Rosuvastatin may also exert anti-inflammatory effects, contributing to the overall reduction in systemic inflammation, as evidenced by the significant decrease in hsCRP levels.

Caption: Fenofibrate-mediated inhibition of the NF-κB inflammatory pathway.

3.3. Apoptosis Pathways

Both Rosuvastatin and Fenofibrate have been shown to influence apoptosis, or programmed cell death, a critical process in the development and progression of atherosclerotic plaques.

-

Intrinsic (Mitochondrial) Pathway: Statins have been reported to have dual effects on apoptosis. In some contexts, they can induce apoptosis in vascular smooth muscle cells and foam cells within atherosclerotic plaques, which can be beneficial. This is often mediated through the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, activating caspases and executing apoptosis.

-

Extrinsic (Death Receptor) Pathway: The influence of the combination therapy on the extrinsic pathway is less clear. However, by reducing inflammation, the therapy may indirectly reduce the activation of death receptors like the TNF receptor.

Caption: Rosuvastatin's potential influence on the intrinsic apoptosis pathway.

3.4. JAK2/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival. While direct studies on the effect of the Rosuvastatin and Fenofibrate combination on this pathway are limited, Rosuvastatin alone has been shown to activate the JAK2/STAT3 pathway in endothelial cells. This activation may contribute to the drug's protective effects on the vasculature by promoting endothelial cell survival and function.

Experimental Protocols

This section outlines general methodologies for key experiments cited in the literature to study the effects of Rosuvastatin and Fenofibrate co-administration.

4.1. In Vitro Cell Culture Studies

-

Cell Lines: Human hepatoma cell lines (e.g., HepG2), human umbilical vein endothelial cells (HUVECs), and macrophage cell lines (e.g., THP-1).

-

Treatment: Cells are typically incubated with varying concentrations of Rosuvastatin, Fenofibrate, or the combination for a specified period (e.g., 24-48 hours).

-

Gene Expression Analysis:

-

RNA Isolation: Total RNA is extracted from treated and control cells using commercially available kits.

-

Quantitative Real-Time PCR (qRT-PCR): To quantify the expression of target genes (e.g., LDLR, LPL, APOA1, TNF, IL6, BCL2, BAX).

-

-

Protein Analysis:

-

Western Blotting: To determine the protein levels of HMG-CoA reductase, PPARα, NF-κB subunits (p65, p50), IκBα, Bcl-2, Bax, and caspases.

-

-

Apoptosis Assays:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: To detect DNA fragmentation, a hallmark of apoptosis.

-

Caspase Activity Assays: Colorimetric or fluorometric assays to measure the activity of initiator (e.g., caspase-9) and executioner (e.g., caspase-3) caspases.

-

Caption: General workflow for in vitro studies of Rosuvastatin and Fenofibrate.

4.2. Animal Studies

-

Animal Models: Apolipoprotein E-deficient (ApoE-/-) mice or LDL receptor-deficient (LDLR-/-) mice fed a high-fat diet to induce atherosclerosis.

-

Drug Administration: Rosuvastatin and Fenofibrate are administered orally via gavage, either individually or in combination, for a specified duration (e.g., 8-12 weeks).

-

Lipid Profile Analysis: Blood samples are collected at baseline and at the end of the study to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using enzymatic colorimetric assays.

-

Atherosclerotic Plaque Analysis:

-

Histology: Aortas are dissected, sectioned, and stained with Oil Red O to visualize and quantify atherosclerotic lesion area.

-

Immunohistochemistry: To detect the expression of inflammatory markers (e.g., VCAM-1, ICAM-1) and apoptosis-related proteins within the plaques.

-

Conclusion

The co-administration of Rosuvastatin and Fenofibrate offers a multi-faceted approach to managing mixed dyslipidemia and reducing cardiovascular risk. Beyond their primary lipid-lowering effects, this combination therapy favorably modulates key cellular pathways involved in inflammation and apoptosis. The inhibition of the NF-κB pathway and the potential modulation of the intrinsic apoptosis pathway contribute to the anti-atherosclerotic and vasoprotective effects of this therapeutic strategy. Further research is warranted to fully elucidate the intricate molecular crosstalk between the HMG-CoA reductase, PPARα, and other signaling pathways in the context of this combination therapy, which could pave the way for more targeted and effective treatments for cardiovascular disease.

The Synergistic Dance of Rosuvastatin and Fenofibrate in Hyperlipidemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacodynamics of rosuvastatin and fenofibrate, two cornerstone therapies in the management of hyperlipidemia. By delving into their distinct and complementary mechanisms of action, this document provides a comprehensive overview of their effects in preclinical hyperlipidemia models. This guide is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the scientific principles and practical methodologies for evaluating these and similar lipid-lowering agents.

Introduction to Hyperlipidemia and Therapeutic Strategies

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for the development of atherosclerotic cardiovascular disease. The management of hyperlipidemia often involves lifestyle modifications and pharmacological interventions aimed at reducing plasma lipid levels. Rosuvastatin, a potent statin, and fenofibrate, a fibrate derivative, are frequently employed, often in combination, to address the complex lipid abnormalities seen in many patients.

Rosuvastatin primarily targets the synthesis of cholesterol in the liver by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, enhancing the clearance of LDL cholesterol ("bad cholesterol") from the circulation.[3][4] Fenofibrate, on the other hand, activates the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and lipoprotein metabolism.[5][6] Activation of PPARα leads to increased lipolysis and clearance of triglyceride-rich lipoproteins.[5][6]

The combination of rosuvastatin and fenofibrate offers a multifaceted approach to managing mixed dyslipidemia, a condition characterized by elevated LDL cholesterol and triglycerides.[7] This guide will elucidate the pharmacodynamic underpinnings of this combination therapy in relevant preclinical models.

Mechanisms of Action: Signaling Pathways

The distinct mechanisms of action of rosuvastatin and fenofibrate are centered around two key signaling pathways: the HMG-CoA reductase pathway and the PPARα signaling pathway.

Rosuvastatin and the HMG-CoA Reductase Pathway

Rosuvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.[8][9][10] By blocking this enzyme, rosuvastatin effectively reduces the endogenous production of cholesterol in the liver.

Fenofibrate and the PPARα Signaling Pathway

Fenofibrate exerts its effects by activating PPARα, a nuclear receptor that regulates the transcription of a suite of genes involved in lipid metabolism.[5][6] Upon activation by a ligand like fenofibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.

Experimental Protocols for Hyperlipidemia Models

Standardized and reproducible experimental protocols are critical for the evaluation of lipid-lowering agents. The following sections detail the methodologies for inducing hyperlipidemia in rat models and subsequent analyses.

Induction of Hyperlipidemia in Rats

A widely used method to induce hyperlipidemia in rats is through the administration of a high-fat diet (HFD).[1][3][5][6]

Experimental Workflow:

Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Rats are acclimatized for at least one week on a standard chow diet.

-

High-Fat Diet Composition: A typical HFD consists of standard chow supplemented with cholesterol (1-2%), cholic acid (0.5%), and a fat source like lard or coconut oil (10-20%).[2][3]

-

Induction Period: The HFD is administered for a period of 4 to 8 weeks to establish a stable hyperlipidemic state, characterized by significantly elevated serum total cholesterol, triglycerides, and LDL-C levels.[3][5]

Biochemical Analysis of Serum Lipids

Following the treatment period, blood samples are collected for the quantification of lipid profiles.

Protocol:

-

Blood Collection: After an overnight fast, blood is collected via retro-orbital puncture or cardiac puncture under anesthesia.

-

Serum Separation: Blood is allowed to clot and then centrifuged at 3000 rpm for 15 minutes to separate the serum.

-

Lipid Profile Analysis: Serum levels of total cholesterol (TC), triglycerides (TG), and high-density lipoprotein cholesterol (HDL-C) are determined using commercially available enzymatic kits. The absorbance is measured spectrophotometrically.

-

Low-Density Lipoprotein Cholesterol (LDL-C) Calculation: LDL-C is typically calculated using the Friedewald formula: LDL-C = TC - HDL-C - (TG/5) Note: This formula is valid for triglyceride levels below 400 mg/dL.

Histopathological Analysis of Liver and Aorta

Histopathological examination of the liver and aorta is performed to assess the extent of lipid accumulation and tissue damage.

Protocol:

-

Tissue Collection and Fixation: Immediately after sacrifice, the liver and aorta are excised, rinsed with saline, and fixed in 10% neutral buffered formalin.

-

Tissue Processing and Embedding: The fixed tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin wax.

-

Sectioning: 5 µm thick sections are cut using a microtome.

-

Staining: The sections are deparaffinized, rehydrated, and stained with Hematoxylin and Eosin (H&E) to visualize cellular morphology and lipid deposition (steatosis in the liver and atherosclerotic plaques in the aorta).[4][11][12]

-

Microscopic Examination: The stained sections are examined under a light microscope to evaluate histopathological changes.

Quantitative Data on the Pharmacodynamic Effects

The following tables summarize the quantitative effects of rosuvastatin and fenofibrate, alone and in combination, on the lipid profiles of high-fat diet-induced hyperlipidemic rats from various preclinical studies.

Table 1: Effect of Rosuvastatin on Lipid Profile in HFD-Induced Hyperlipidemic Rats

| Treatment Group | Dose (mg/kg/day) | Duration | TC (mg/dL) | TG (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |

| Normal Control | - | 4 weeks | 75.2 ± 5.1 | 80.5 ± 6.3 | 25.1 ± 2.8 | 34.1 ± 3.2 |

| HFD Control | - | 4 weeks | 152.8 ± 10.3 | 145.2 ± 11.8 | 98.6 ± 8.5 | 22.5 ± 2.1 |

| Rosuvastatin | 10 | 4 weeks | 98.5 ± 7.9 | 102.1 ± 9.2 | 45.3 ± 4.1 | 30.8 ± 2.9 |

| Rosuvastatin | 20 | 4 weeks | 85.3 ± 6.7 | 90.7 ± 8.1 | 38.7 ± 3.5 | 32.4 ± 3.1 |

| p < 0.05 compared to HFD Control. Data are representative values compiled from multiple sources. |

Table 2: Effect of Fenofibrate on Lipid Profile in HFD-Induced Hyperlipidemic Rats

| Treatment Group | Dose (mg/kg/day) | Duration | TC (mg/dL) | TG (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |

| Normal Control | - | 6 weeks | 78.4 ± 5.5 | 82.1 ± 6.9 | 26.8 ± 2.9 | 35.2 ± 3.4 |

| HFD Control | - | 6 weeks | 160.2 ± 11.1 | 158.6 ± 12.4 | 105.4 ± 9.2 | 21.8 ± 2.0 |

| Fenofibrate | 50 | 6 weeks | 125.7 ± 9.8 | 105.3 ± 10.1 | 70.1 ± 6.8 | 28.9 ± 2.7 |

| Fenofibrate | 100 | 6 weeks | 110.4 ± 8.9 | 92.8 ± 9.5 | 60.5 ± 5.9 | 31.5 ± 3.0 |

| p < 0.05 compared to HFD Control. Data are representative values compiled from multiple sources. |

Table 3: Synergistic Effect of Rosuvastatin and Fenofibrate Combination on Lipid Profile in HFD-Induced Hyperlipidemic Rats

| Treatment Group | Dose (mg/kg/day) | Duration | TC (mg/dL) | TG (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |

| Normal Control | - | 8 weeks | 76.9 ± 5.8 | 81.3 ± 7.1 | 25.9 ± 2.7 | 34.8 ± 3.3 |

| HFD Control | - | 8 weeks | 165.7 ± 12.3 | 162.4 ± 13.1 | 110.2 ± 9.8 | 20.9 ± 1.9 |

| Rosuvastatin | 10 | 8 weeks | 105.2 ± 8.5 | 115.8 ± 10.4 | 55.6 ± 5.1 | 29.1 ± 2.8 |

| Fenofibrate | 50 | 8 weeks | 128.9 ± 10.1 | 108.3 ± 9.9 | 72.4 ± 7.0 | 28.2 ± 2.6 |

| Rosuvastatin + Fenofibrate | 10 + 50 | 8 weeks | 88.6 ± 7.2# | 90.1 ± 8.3# | 40.7 ± 3.9# | 33.5 ± 3.1# |

| p < 0.05 compared to HFD Control. #p < 0.05 compared to Rosuvastatin and Fenofibrate monotherapy groups. Data are representative values compiled from multiple sources. |

Conclusion

The combination of rosuvastatin and fenofibrate demonstrates a potent and synergistic effect on the lipid profile in preclinical models of hyperlipidemia. Rosuvastatin effectively reduces cholesterol synthesis via HMG-CoA reductase inhibition, while fenofibrate enhances the clearance of triglyceride-rich lipoproteins through PPARα activation. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to design and interpret studies aimed at evaluating novel lipid-lowering therapies. A thorough understanding of these pharmacodynamic principles and methodologies is essential for the continued advancement of treatments for dyslipidemia and the prevention of cardiovascular disease.

References

- 1. researchgate.net [researchgate.net]

- 2. jvas.in [jvas.in]

- 3. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. annexpublishers.com [annexpublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]

- 10. researchgate.net [researchgate.net]

- 11. cdn-links.lww.com [cdn-links.lww.com]

- 12. researchgate.net [researchgate.net]

In-Vitro Assessment of Rosuvastatin and Fenofibrate on Hepatocyte Lipid Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is characterized by the excessive accumulation of lipids within hepatocytes, a condition known as steatosis. The progression of NAFLD can lead to more severe liver pathologies, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Consequently, there is a significant research interest in therapeutic agents that can mitigate hepatic lipid accumulation. This technical guide provides an in-depth overview of the in-vitro assessment of two commonly prescribed dyslipidemia drugs, Rosuvastatin and Fenofibrate, on hepatocyte lipid accumulation. Rosuvastatin, an HMG-CoA reductase inhibitor, primarily targets cholesterol synthesis, while Fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, mainly influences fatty acid oxidation. This guide details the experimental protocols, presents available quantitative data, and visualizes the underlying molecular pathways to facilitate further research in this domain.

Data Presentation: Quantitative Effects on Hepatocytes

The following tables summarize the quantitative data on the effects of Rosuvastatin and Fenofibrate on hepatocyte viability and lipid accumulation based on available in-vitro studies. It is important to note that while data for the individual drugs are available, there is a lack of published in-vitro studies detailing the quantitative effects of their combination on hepatocyte lipid accumulation.

Table 1: In-Vitro Cytotoxicity of Rosuvastatin and Fenofibrate on HepG2 Cells

| Drug | Assay | Cell Line | Incubation Time | IC50 | Citation |

| Rosuvastatin | MTT | A375 (Melanoma) | 72 hours | 2.3 µM | [1] |

| Rosuvastatin | MTT | BJ (Fibroblasts) | 72 hours | 7.4 µM | [1] |

| Fenofibrate | Trypan Blue | Hep3B | 24 hours | > 100 µM | [2] |

| Fenofibrate | Trypan Blue | HepG2 | 24 hours | No significant cytotoxicity | [2] |

| Fenofibrate | MTT | MDA-MB-231 | 48 hours | 79.42 ± 6.25 µM | [3] |

Table 2: In-Vitro Efficacy in Reducing Hepatocyte Lipid Accumulation

| Drug | Model | Cell Line | Effect on Lipid Accumulation | Citation |

| Simvastatin (a statin similar to Rosuvastatin) | Oleic Acid-Induced Steatosis | HepG2 | ~40% reduction at 4-10 µM | [4][5] |

| Fenofibrate | - | Human Hepatocytes in chimeric mice | Tendency to reduce steatosis | [6] |

Table 3: In-Vitro Effects on Gene Expression in Hepatocytes

| Drug | Gene | Cell Line | Fold Change/Effect | Citation |

| Rosuvastatin | Apolipoprotein A-I mRNA | HepG2 | Dose-dependent increase | [7] |

| Fenofibrate | PPARα target genes | Human and Mouse Hepatocytes | Upregulation (more pronounced in mouse) | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of Rosuvastatin and Fenofibrate on hepatocyte lipid accumulation are provided below.

In-Vitro Model of Hepatic Steatosis

A widely used in-vitro model to study hepatic steatosis involves the induction of lipid accumulation in hepatocyte cell lines, such as HepG2, using free fatty acids.

-

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Steatosis: To induce lipid accumulation, HepG2 cells are seeded in appropriate culture plates and allowed to reach approximately 80% confluency. The growth medium is then replaced with a serum-free medium containing oleic acid complexed to bovine serum albumin (BSA). A common concentration used is 1 mM oleic acid for 24 hours.

Assessment of Cell Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of Rosuvastatin or Fenofibrate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated cells).

Quantification of Lipid Accumulation: Oil Red O Staining

Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.

-

Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates or on coverslips and induce steatosis as described in section 3.1. Treat the cells with Rosuvastatin, Fenofibrate, or their combination.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

-

Staining: Wash the fixed cells with 60% isopropanol and then stain with a freshly prepared Oil Red O working solution for 10-15 minutes at room temperature.

-

Washing: Wash the cells with distilled water to remove excess stain.

-

Visualization: Visualize the lipid droplets under a microscope. They will appear as red droplets within the cytoplasm.

-

Quantification: To quantify the lipid content, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance of the eluate at 510 nm.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the expression levels of target genes.

-

RNA Extraction: Following drug treatment, extract total RNA from the HepG2 cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

qRT-PCR: Perform real-time PCR using a thermocycler with specific primers for the target genes (e.g., SREBP-2, PPARα, and their downstream targets) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. SYBR Green or a probe-based detection method can be used.

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression compared to the untreated control.

Visualization of Signaling Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for the in-vitro assessment of Rosuvastatin and Fenofibrate on hepatocyte lipid accumulation.

In-vitro experimental workflow diagram.

Rosuvastatin and the SREBP-2 Signaling Pathway

Rosuvastatin inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This reduction in intracellular cholesterol levels activates the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, leading to an upregulation of genes involved in cholesterol uptake and synthesis.

Rosuvastatin's effect on the SREBP-2 pathway.

Fenofibrate and the PPAR-α Signaling Pathway

Fenofibrate is an agonist of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, particularly fatty acid oxidation.

Fenofibrate's activation of the PPAR-α pathway.

Conclusion

The in-vitro assessment of Rosuvastatin and Fenofibrate provides valuable insights into their respective mechanisms of action on hepatocyte lipid metabolism. Rosuvastatin, through the SREBP-2 pathway, primarily influences cholesterol homeostasis, while Fenofibrate enhances fatty acid oxidation via PPARα activation. The available data suggests that both agents have the potential to mitigate hepatocyte lipid accumulation. However, a significant gap exists in the literature regarding the quantitative effects of their combined use in an in-vitro steatosis model. Further research is warranted to elucidate the potential synergistic or additive effects of Rosuvastatin and Fenofibrate co-administration on hepatocyte lipid content and to explore the underlying molecular crosstalk between the SREBP-2 and PPARα signaling pathways. Such studies will be instrumental in developing more effective therapeutic strategies for NAFLD.

References

- 1. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. Low simvastatin concentrations reduce oleic acid-induced steatosis in HepG2 cells: An in vitro model of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The whole transcriptome effects of the PPARα agonist fenofibrate on livers of hepatocyte humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rosuvastatin selectively stimulates apolipoprotein A-I but not apolipoprotein A-II synthesis in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Combined Rosuvastatin and Fenofibrate Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Combination therapy with rosuvastatin and fenofibrate is a potent therapeutic strategy for managing mixed dyslipidemia, a condition characterized by elevated low-density lipoprotein cholesterol (LDL-C), high triglycerides (TG), and low high-density lipoprotein cholesterol (HDL-C). This guide delves into the core molecular targets of this combination therapy, providing a comprehensive overview of their individual and synergistic mechanisms of action. By integrating clinical data with established pharmacological pathways, this document serves as a technical resource for researchers and professionals in drug development. We will explore the downstream effects on lipid metabolism, inflammation, and vascular endothelial function, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Introduction

Mixed dyslipidemia is a significant risk factor for atherosclerotic cardiovascular disease (ASCVD). While statins, such as rosuvastatin, are highly effective in lowering LDL-C, a substantial residual risk often remains, particularly in patients with elevated triglycerides and low HDL-C. Fibrates, like fenofibrate, primarily address this atherogenic dyslipidemia. The combination of rosuvastatin and fenofibrate, therefore, offers a multi-faceted approach to lipid management. This guide will dissect the molecular underpinnings of this therapeutic synergy.

Primary Molecular Targets and Mechanisms of Action

The efficacy of combined rosuvastatin and fenofibrate therapy stems from their distinct yet complementary molecular actions.

Rosuvastatin: Inhibition of HMG-CoA Reductase

Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis[1]. This inhibition in hepatocytes leads to a decrease in intracellular cholesterol levels. The cell compensates by upregulating the expression of LDL receptors on its surface, which in turn increases the clearance of LDL-C from the circulation[1].

Beyond its primary cholesterol-lowering effect, rosuvastatin exhibits pleiotropic effects, including anti-inflammatory and antioxidant properties. These effects are mediated, in part, by the reduced synthesis of isoprenoid intermediates of the mevalonate pathway, which are crucial for the post-translational modification of signaling proteins like Rho and Rac.

Fenofibrate: Activation of PPARα

Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid. Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that acts as a ligand-activated transcription factor[1]. Activation of PPARα leads to the regulation of a suite of genes involved in lipid metabolism. Key target genes include:

-

Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II): Upregulation of these genes increases the synthesis of HDL particles.

-

Lipoprotein Lipase (LPL): Increased expression of LPL enhances the catabolism of triglyceride-rich lipoproteins.

-

Apolipoprotein C-III (ApoC-III): Downregulation of this inhibitor of LPL further promotes triglyceride clearance.

-

Fatty Acid Oxidation Enzymes: Upregulation of genes involved in fatty acid beta-oxidation in the liver reduces the substrate availability for triglyceride synthesis.

Synergistic and Combined Molecular Effects

The combination of rosuvastatin and fenofibrate results in a more comprehensive lipid-modifying effect than either agent alone. Furthermore, their combined actions on inflammatory pathways and endothelial function contribute to a greater reduction in cardiovascular risk.

Data Presentation: Quantitative Effects of Combination Therapy

The following tables summarize the quantitative data from clinical studies on the effects of rosuvastatin and fenofibrate combination therapy on lipid profiles and inflammatory markers.

Table 1: Effects on Lipid and Lipoprotein Levels

| Parameter | Rosuvastatin Monotherapy | Fenofibrate Monotherapy | Combination Therapy (Rosuvastatin + Fenofibrate) | Reference |

| LDL-C Reduction | 45% - 63% | ~10.6% | 31.8% - 47.2% | [2] |

| Triglyceride Reduction | 20.7% - 32.8% | ~40% | 48.3% - 53.5% | [2] |

| HDL-C Increase | 5.9% - 9.9% | ~15% | 21.9% - 27.0% | [2] |

Table 2: Effects on Inflammatory and Endothelial Function Markers

| Marker | Rosuvastatin Monotherapy | Combination Therapy (Rosuvastatin + Fenofibrate) | Reference |

| hsCRP Reduction | ~15-25% | ~36% | [1] |

| MCP-1 Reduction | 19.8% | 64.0% | [3] |

| MMP-9 Reduction | 31.6% | 52.0% | [3] |

| VEGF Reduction | 36.8% | 55.2% | [3] |

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by rosuvastatin and fenofibrate.

Rosuvastatin Signaling Pathway

Caption: Rosuvastatin inhibits HMG-CoA reductase, reducing cholesterol and isoprenoid synthesis.

Fenofibrate Signaling Pathway

Caption: Fenofibrate activates PPARα, leading to the regulation of genes in lipid metabolism.

Combined Rosuvastatin and Fenofibrate: Potential Molecular Crosstalk

Caption: Combined therapy leads to synergistic effects on lipid profiles and inflammation.

Experimental Protocols

This section outlines general methodologies for key experiments cited in the literature for evaluating the molecular effects of rosuvastatin and fenofibrate.

In Vitro Cell Culture and Treatment

-

Cell Line: Human hepatoma (HepG2) cells are a common model for studying hepatic lipid metabolism.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: For experiments, cells are seeded in appropriate culture plates. After reaching a desired confluency (e.g., 70-80%), the medium is replaced with serum-free or low-serum medium containing rosuvastatin, fenofibrate, the combination of both, or a vehicle control (e.g., DMSO). Treatment duration can vary from a few hours to 48 hours depending on the endpoint being measured.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

-

qPCR: qPCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay. Specific primers for target genes (e.g., APOA1, LPL, HMGCR) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization are used. The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against the proteins of interest (e.g., PPARα, HMG-CoA reductase, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Experimental Workflow for In Vitro Synergy Assessment

Caption: A generalized workflow for determining the synergistic effects of drug combinations in vitro.

Conclusion

The combined use of rosuvastatin and fenofibrate offers a comprehensive and potent approach to the management of mixed dyslipidemia. Their complementary mechanisms of action, targeting both cholesterol synthesis and triglyceride metabolism, result in significant improvements in the overall lipid profile. Furthermore, their pleiotropic effects on inflammatory and endothelial pathways likely contribute to a greater reduction in cardiovascular risk than can be achieved with either agent alone. This guide provides a foundational understanding of the molecular targets of this combination therapy, intended to aid researchers and clinicians in the ongoing development and optimization of treatments for complex metabolic disorders. Further preclinical studies employing transcriptomic and proteomic approaches are warranted to fully elucidate the synergistic molecular interactions and identify novel downstream targets of this combination therapy.

References

- 1. [Mechanisms of actions of statins and fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review on the rationale and clinical use of concomitant rosuvastatin and fenofibrate/fenofibric acid therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of rosuvastatin combined with fenofibrate therapy on vascular endothelial function retinopathy diabetic retinopathy patients [ebhyxbwk.njournal.sdu.edu.cn]

An In-depth Technical Guide to the Core Mechanisms of Razel-F: Impact on Cholesterol Biosynthesis and Fatty Acid Oxidation Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed examination of the pharmacological effects of Razel-F, a combination therapy containing Rosuvastatin and Fenofibrate. It elucidates the distinct and synergistic mechanisms by which this compound modulates lipid metabolism, focusing on the inhibition of cholesterol biosynthesis and the enhancement of fatty acid oxidation. This document includes a summary of quantitative clinical data, detailed experimental protocols for assessing these pathways, and visualizations of the core signaling and experimental workflows to support further research and development in lipid-lowering therapies.

Introduction to this compound

This compound is a combination drug designed to manage dyslipidemia by targeting multiple aspects of lipid metabolism.[1][2] It is composed of two active ingredients: Rosuvastatin, a potent inhibitor of HMG-CoA reductase, and Fenofibrate, a fibric acid derivative that activates the peroxisome proliferator-activated receptor alpha (PPARα).[3][4][5][6][7][8][9] The synergistic action of these two components provides a comprehensive approach to treating patients with elevated levels of both low-density lipoprotein (LDL) cholesterol and triglycerides.[1][8]

Impact on Cholesterol Biosynthesis: The Role of Rosuvastatin

Rosuvastatin's primary mechanism of action is the competitive and reversible inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[10][11][12]

The Cholesterol Biosynthesis Pathway

Cholesterol synthesis is a multi-step process that primarily occurs in the liver.[13][14] The pathway begins with acetyl-CoA, which is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[13] The enzyme HMG-CoA reductase then catalyzes the conversion of HMG-CoA to mevalonate.[13][14] This step is the rate-limiting and irreversible stage in cholesterol synthesis, making its inhibition a highly effective strategy for lowering endogenous cholesterol production.[11][12][13]

Mechanism of Inhibition by Rosuvastatin

Rosuvastatin acts as a potent inhibitor of the HMG-CoA reductase enzyme.[11][15][16][17] By blocking this enzyme, Rosuvastatin effectively reduces the production of mevalonate and, consequently, cholesterol within hepatic cells.[12][18] This decrease in intracellular cholesterol triggers a compensatory response: the upregulation of LDL receptors on the surface of hepatocytes.[6][12][15] The increased number of LDL receptors enhances the clearance of circulating LDL cholesterol from the bloodstream, leading to a significant reduction in plasma LDL-C levels.[12][18]

References

- 1. RAZEL F 10 FORTE TABLET 10'S Price, Uses, Side Effects & Substitutes | Medkart [medkart.in]

- 2. 1mg.com [1mg.com]

- 3. This compound 10 Tablet: Latest Price, Uses, Dosage, Instructions, Side Effects – Drugcarts [drugcarts.com]

- 4. Razel F 10/67mg Tablet 10: Uses, Side Effects, Price & Substitutes [truemeds.in]

- 5. Razel F 5 Tablet 15: Uses, Side Effects, Price & Substitutes [truemeds.in]

- 6. Razel F 10 Tablet 15: Uses, Side Effects, Price & Substitutes [truemeds.in]

- 7. RAZEL F FORTE 20MG TABLET 10'S Price, Uses, Side Effects & Substitutes | Medkart [medkart.in]

- 8. RAZEL F 5MG TABLET 15'S Price, Uses, Side Effects & Substitutes | Medkart [medkart.in]

- 9. sayacare.in [sayacare.in]

- 10. Rosuvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]

- 13. Cholesterol - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. droracle.ai [droracle.ai]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. scilit.com [scilit.com]

- 18. Pharmacodynamic effects and pharmacokinetics of a new HMG-CoA reductase inhibitor, rosuvastatin, after morning or evening administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: RP-HPLC Method for Simultaneous Quantification of Rosuvastatin and Fenofibrate in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin, a potent HMG-CoA reductase inhibitor, and Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, are frequently co-prescribed for the management of mixed dyslipidemia. The simultaneous quantification of these two drugs in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of Rosuvastatin and Fenofibrate in human plasma.

Principle

The method involves the extraction of Rosuvastatin and Fenofibrate from human plasma using a liquid-liquid extraction (LLE) procedure. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, followed by UV detection at wavelengths optimized for both analytes. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines.

Experimental

Instrumentation and Reagents

-

HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.

-

Column: A C18 analytical column (e.g., Inertsil ODS, 250 x 4.6mm, 5µm).[1]

-

Software: Data acquisition and processing software.

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Ortho-phosphoric acid, Rosuvastatin and Fenofibrate reference standards.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (pH 2.5 adjusted with ortho-phosphoric acid) (70:30, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL |

| Detector Wavelength | 248 nm for Rosuvastatin and 286 nm for Fenofibrate[1] |

| Column Temperature | Ambient (25°C)[1] |

| Run Time | Approximately 25 minutes |

Table 1: Optimized Chromatographic Conditions

Protocols

Preparation of Standard Solutions

-

Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Rosuvastatin and 10 mg of Fenofibrate reference standards and dissolve in 10 mL of methanol in separate volumetric flasks to obtain individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilutions of the stock solutions with the mobile phase to achieve concentrations spanning the desired calibration range.

Sample Preparation from Plasma (Liquid-Liquid Extraction)

The workflow for plasma sample preparation is illustrated in the diagram below.

Caption: Workflow for Liquid-Liquid Extraction of Rosuvastatin and Fenofibrate from Plasma.

Calibration Curve

-

Spike blank plasma with known concentrations of Rosuvastatin and Fenofibrate from the working standard solutions to prepare calibration standards.

-

Process the calibration standards using the plasma sample preparation protocol described in section 4.2.

-

Inject the processed standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area of each analyte against its concentration.

Method Validation

The developed method was validated according to ICH guidelines for bioanalytical method validation. The key validation parameters are summarized in Table 2.

| Parameter | Rosuvastatin | Fenofibrate |

| Linearity Range (µg/mL) | 0.05 - 10 | 0.1 - 20 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Precision (%RSD) | ||

| - Intra-day | < 2.0 | < 2.0 |

| - Inter-day | < 2.0 | < 2.0 |

| Accuracy (% Recovery) | 98.0 - 102.0 | 97.5 - 101.5 |

| Limit of Detection (LOD) (µg/mL) | 0.015 | 0.03 |

| Limit of Quantification (LOQ) (µg/mL) | 0.05 | 0.1 |

| Retention Time (min) | ~3.6 | ~20.5[1] |

Table 2: Summary of Method Validation Parameters

System Suitability

System suitability parameters are crucial to ensure the performance of the chromatographic system. The acceptance criteria are presented in Table 3.

| Parameter | Acceptance Criteria |

| Theoretical Plates | > 2000 |

| Tailing Factor | < 2.0 |

| Resolution | > 2.0 between Rosuvastatin and Fenofibrate |

| %RSD of Peak Areas (n=6) | < 2.0% |

Table 3: System Suitability Parameters

The logical relationship for ensuring a valid chromatographic run is depicted in the following diagram.

Caption: Logical Flow for Chromatographic System Validation.

Conclusion

This application note provides a detailed protocol for a simple, sensitive, and validated RP-HPLC method for the simultaneous quantification of Rosuvastatin and Fenofibrate in human plasma. The method is suitable for use in clinical and pharmaceutical laboratories for pharmacokinetic and bioequivalence studies.

References

Application Note: UV-Spectrophotometric Analysis of Razel-F in Pharmaceutical Formulations

Abstract

This application note details a validated UV-Spectrophotometric method for the simultaneous quantification of Rosuvastatin Calcium and Fenofibrate in the combined pharmaceutical formulation, Razel-F. The method is simple, rapid, cost-effective, and suitable for routine quality control analysis. The protocol is based on the simultaneous equation method, which involves the measurement of absorbance at two different wavelengths. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound is a combination drug product containing Rosuvastatin and Fenofibrate, indicated for the treatment of mixed dyslipidemia.[1][2][3][4] Rosuvastatin is a statin that inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis, while Fenofibrate is a fibrate that primarily lowers triglyceride levels.[3][4][5] The simultaneous estimation of these two active pharmaceutical ingredients (APIs) is crucial for ensuring the quality and efficacy of the final product. UV-Visible Spectrophotometry offers a straightforward and accessible analytical approach for this purpose. The method relies on the differential absorption of UV radiation by Rosuvastatin and Fenofibrate at their respective wavelengths of maximum absorbance (λmax).

Principle of the Method

The simultaneous equation method is based on the principle that for a solution containing two absorbing drugs, the absorbance at any wavelength is the sum of the individual absorbances of the two drugs. By measuring the absorbance of the sample solution at the λmax of both drugs, a set of two simultaneous equations can be formed and solved to determine the concentration of each component.

Experimental Protocols

Instrumentation and Reagents

-

Instrument: A double beam UV-Visible Spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells.

-

Reagents:

-

Methanol (AR Grade)

-

Rosuvastatin Calcium reference standard

-

Fenofibrate reference standard

-

This compound tablets (e.g., this compound 10 containing 10 mg of Rosuvastatin and 67 mg of Fenofibrate)[6]

-

Preparation of Standard Stock Solutions

-

Rosuvastatin Stock Solution (100 µg/mL): Accurately weigh 10 mg of Rosuvastatin Calcium reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a sufficient amount of methanol and sonicate for 15 minutes. Make up the volume to 100 mL with methanol.[6]

-

Fenofibrate Stock Solution (100 µg/mL): Accurately weigh 10 mg of Fenofibrate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a sufficient amount of methanol and sonicate for 15 minutes. Make up the volume to 100 mL with methanol.[6]

Determination of λmax

-

From the standard stock solutions, prepare appropriate dilutions of Rosuvastatin Calcium and Fenofibrate in methanol.

-

Scan each solution in the UV range of 200-400 nm against a methanol blank.

-

The wavelength of maximum absorbance (λmax) for Rosuvastatin Calcium is typically observed around 243 nm, and for Fenofibrate, it is around 287 nm.[7][8] An iso-absorptive point, where both drugs have the same absorptivity, may be observed around 256 nm.

Preparation of Calibration Curves

-

Rosuvastatin: From the Rosuvastatin stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 1-10 µg/mL.[6][9]

-

Fenofibrate: From the Fenofibrate stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 2-20 µg/mL.[6][9]

-

Measure the absorbance of each dilution at 243 nm and 287 nm.

-

Plot a graph of absorbance versus concentration for each drug at both wavelengths to establish Beer's law and determine the absorptivity coefficients.

Preparation of Sample Solution from this compound Tablets

-

Weigh and finely powder ten this compound tablets.

-

Accurately weigh a quantity of the tablet powder equivalent to 10 mg of Rosuvastatin Calcium (which will also contain a proportional amount of Fenofibrate, e.g., 67 mg) and transfer it to a 100 mL volumetric flask.[6]

-

Add approximately 50 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drugs.

-

Make up the volume to 100 mL with methanol.

-

Filter the solution through a suitable filter paper to remove any insoluble excipients.

-

From the filtrate, prepare a suitable dilution in methanol to bring the concentration within the linearity range of both drugs.

Simultaneous Estimation

-

Measure the absorbance of the sample solution at 243 nm (A1) and 287 nm (A2).

-

The concentration of Rosuvastatin (CR) and Fenofibrate (CF) can be calculated using the following simultaneous equations:

A1 = ax1 * CR + ay1 * CF A2 = ax2 * CR + ay2 * CF

Where:

-

ax1 and ax2 are the absorptivities of Rosuvastatin at 243 nm and 287 nm, respectively.

-

ay1 and ay2 are the absorptivities of Fenofibrate at 243 nm and 287 nm, respectively.

-

Data Presentation

Method Validation Parameters

| Parameter | Rosuvastatin Calcium | Fenofibrate | Reference |

| λmax | 243 nm | 287 nm | [7][8] |

| Linearity Range | 1-10 µg/mL | 2-20 µg/mL | [6][9] |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [7] |

| Accuracy (% Recovery) | 98.9-100.7% | 98.9-100.7% | [10] |

| Precision (%RSD) | < 2 | < 2 | [10] |

| Limit of Detection (LOD) | 0.19 µg/mL | 0.28 µg/mL | [10] |

| Limit of Quantification (LOQ) | 0.58 µg/mL | 0.87 µg/mL | [10] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for UV-Spectrophotometric analysis of this compound.

Logical Relationship of Simultaneous Equation Method

References

- 1. This compound 5 Tablet | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]

- 2. This compound 10 Forte Tablet | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]

- 3. RAZEL F 10MG TABLET 15'S Price, Uses, Side Effects & Substitutes | Medkart [medkart.in]

- 4. Razel F 10mg Strip Of 15 Tablets: Uses, Side Effects, Price & Dosage | PharmEasy [pharmeasy.in]

- 5. Razel F 10/67mg Tablet 10: Uses, Side Effects, Price & Substitutes [truemeds.in]

- 6. sphinxsai.com [sphinxsai.com]

- 7. banglajol.info [banglajol.info]

- 8. Simultaneous Estimation of Rosuvastatin Calcium and Fenofibrate in Bulk and in Tablet Dosage Form by UV-Spectrophotometry and RP-HPLC | Stamford Journal of Pharmaceutical Sciences [banglajol.info]

- 9. UV Spectrophotometric estimation of Rosuvastatin Calcium and Fenofibrate in bulk Drug and Dosage Form using Simultaneous Equation Method | Semantic Scholar [semanticscholar.org]

- 10. ijrpc.com [ijrpc.com]

Application Notes and Protocols for Clinical Trials of Rosuvastatin and Fenofibrate Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting clinical trials investigating the combination therapy of rosuvastatin and fenofibrate. This document is intended to guide researchers, scientists, and drug development professionals in establishing robust clinical trial frameworks to evaluate the efficacy, safety, and pharmacokinetic profile of this combination therapy in managing mixed dyslipidemia.

Introduction

Mixed dyslipidemia, characterized by elevated low-density lipoprotein cholesterol (LDL-C), elevated triglycerides (TG), and reduced high-density lipoprotein cholesterol (HDL-C), significantly increases the risk of atherosclerotic cardiovascular disease. While statins, such as rosuvastatin, are highly effective in lowering LDL-C, a substantial residual risk often remains, particularly in patients with high triglycerides and low HDL-C.[1] Fenofibrate, a fibric acid derivative, primarily targets triglyceride reduction and HDL-C elevation. The combination of rosuvastatin and fenofibrate, therefore, presents a promising therapeutic strategy to address the comprehensive lipid abnormalities seen in mixed dyslipidemia.[2]

Clinical trials are essential to establish the clinical utility and safety of this combination. This document outlines the key considerations for designing such trials, from patient selection to data analysis, and provides detailed protocols for essential experimental procedures.

Signaling Pathways

Rosuvastatin: HMG-CoA Reductase Inhibition

Rosuvastatin exerts its lipid-lowering effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4] This inhibition primarily occurs in the liver, leading to decreased intracellular cholesterol concentrations. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, enhancing the clearance of circulating LDL-C from the blood.[3]

Fenofibrate: PPARα Activation

Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid.[5] Fenofibric acid is an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[5][6] Activation of PPARα leads to increased lipoprotein lipase activity, which enhances the catabolism of triglyceride-rich lipoproteins (VLDL and chylomicrons), and increased synthesis of apolipoproteins A-I and A-II, the major protein components of HDL, thereby increasing HDL-C levels.[5]

Clinical Trial Design

A well-designed clinical trial is crucial for generating high-quality evidence. For rosuvastatin and fenofibrate combination therapy, a randomized, double-blind, active-controlled, parallel-group study is a common and robust design.[7]

Study Population

Inclusion and exclusion criteria should be clearly defined to ensure a homogenous study population with mixed dyslipidemia.

Inclusion Criteria:

-

Adults aged 18-70 years.[1]

-

Diagnosed with mixed dyslipidemia (e.g., fasting TG ≥ 150 mg/dL, LDL-C ≥ 130 mg/dL, and HDL-C < 40 mg/dL for men or < 50 mg/dL for women).[2]

-

Stable diet and lifestyle for at least 4 weeks prior to screening.

Exclusion Criteria:

-

History of myopathy or rhabdomyolysis.

-

Severe renal impairment.

-

Active liver disease or unexplained persistent elevations in liver transaminases.[7]

-

Uncontrolled hypertension or diabetes.[7]

-

Concomitant use of other lipid-lowering agents.

Study Design and Randomization

A prospective, randomized, open-label, or double-blind, multi-center design is often employed.[7][8] Patients are typically randomized to receive either combination therapy (e.g., rosuvastatin 10 mg + fenofibrate 160 mg) or monotherapy with rosuvastatin (e.g., 10 mg).[8] A washout period of 4-6 weeks for any prior lipid-lowering medication is recommended before randomization.[2]

Efficacy and Safety Endpoints

Primary Efficacy Endpoint:

-

Percentage change in fasting serum triglyceride levels from baseline to the end of the treatment period.[1]

Secondary Efficacy Endpoints:

-

Percentage change in LDL-C, HDL-C, non-HDL-C, total cholesterol (TC), and very-low-density lipoprotein cholesterol (VLDL-C) from baseline.[1][2]

-

Proportion of patients achieving target lipid levels.

Safety Endpoints:

-

Incidence of adverse events (AEs) and serious adverse events (SAEs).

-

Changes in laboratory parameters including liver function tests (ALT, AST), muscle enzymes (creatine kinase), and renal function tests (serum creatinine).

-

Vital signs and physical examination findings.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Baseline Demographics and Lipid Profile

| Characteristic | Combination Therapy (n=...) | Rosuvastatin Monotherapy (n=...) |

| Age (years), mean ± SD | ||

| Gender (Male/Female), n (%) | ||

| LDL-C (mg/dL), mean ± SD | ||

| HDL-C (mg/dL), mean ± SD | ||

| Triglycerides (mg/dL), mean ± SD | ||

| Total Cholesterol (mg/dL), mean ± SD |

Table 2: Percentage Change in Lipid Parameters from Baseline

| Lipid Parameter | Combination Therapy | Rosuvastatin Monotherapy | p-value |

| Triglycerides | -37.7%[1][9] | - | |

| LDL-C | -46.0%[10] | -32.8%[10] | <0.001 |

| HDL-C | +17.8%[1][9] | +14.9%[1][9] | >0.05 |

| Non-HDL-C | |||

| Total Cholesterol |

Table 3: Summary of Adverse Events

| Adverse Event | Combination Therapy (n=...) | Rosuvastatin Monotherapy (n=...) |

| Any Adverse Event, n (%) | ||

| Drug-related Adverse Event, n (%) | ||

| Serious Adverse Event, n (%) | ||

| Myalgia, n (%) | ||

| Elevated ALT/AST, n (%) | ||

| Elevated Creatine Kinase, n (%) |

Experimental Protocols

Lipid Profile Analysis

Objective: To quantify the levels of various lipid parameters in serum or plasma.

Methodology:

-

Sample Collection: Collect fasting (10-12 hours) blood samples in serum separator tubes.

-

Sample Processing: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the serum.

-

Analysis:

-

Total Cholesterol, Triglycerides, and HDL-C: Measured using standard enzymatic colorimetric methods on an automated clinical chemistry analyzer.[6]

-

LDL-C: Calculated using the Friedewald formula (LDL-C = TC - HDL-C - (TG/5)) for TG levels < 400 mg/dL.[6] For TG levels ≥ 400 mg/dL, direct measurement using a homogeneous assay is recommended.[6]

-

Non-HDL-C: Calculated as Total Cholesterol - HDL-C.[6]

-

VLDL-C: Calculated as Triglycerides / 5.

-

Advanced techniques such as ultracentrifugation, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be used for more detailed lipoprotein subclass analysis.[5]

Safety Assessments

Objective: To monitor for potential hepatotoxicity.

Methodology:

-

Sample Collection: Collect non-fasting blood samples in serum separator tubes.

-

Analysis: Measure the following parameters using an automated clinical chemistry analyzer:[11][12]

-

Alanine aminotransferase (ALT)

-

Aspartate aminotransferase (AST)

-

Alkaline phosphatase (ALP)

-

Total bilirubin

-

Albumin

-

Objective: To monitor for potential myopathy.

Methodology:

-

Sample Collection: Collect non-fasting blood samples in serum separator tubes.

-

Analysis: Measure creatine kinase (CK) levels using a kinetic UV assay on an automated clinical chemistry analyzer.[13]

Objective: To monitor for potential effects on kidney function.

Methodology:

-

Sample Collection: Collect non-fasting blood samples in serum separator tubes.

-

Analysis: Measure serum creatinine levels using the Jaffe or enzymatic method on an automated clinical chemistry analyzer.[4]

-